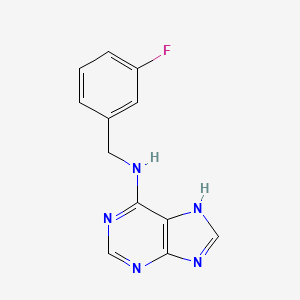
1H-Purin-6-amine, N-((3-fluorophenyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Purin-6-amine, N-((3-fluorophenyl)methyl)- is a chemical compound with the molecular formula C₁₂H₁₀FN₅ and a molecular weight of 243.092 g/mol It is a derivative of purine, a heterocyclic aromatic organic compound, and features a fluorophenyl group attached to the purine ring
Méthodes De Préparation
The synthesis of 1H-Purin-6-amine, N-((3-fluorophenyl)methyl)- typically involves the reaction of purine derivatives with fluorophenylmethyl halides under specific conditions. One common method includes:
Starting Materials: Purine derivative and 3-fluorobenzyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The purine derivative is dissolved in DMF, followed by the addition of potassium carbonate and 3-fluorobenzyl chloride.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1H-Purin-6-amine, N-((3-fluorophenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized purine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced purine derivatives.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Applications De Recherche Scientifique
1H-Purin-6-amine, N-((3-fluorophenyl)methyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Mécanisme D'action
The mechanism of action of 1H-Purin-6-amine, N-((3-fluorophenyl)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate enzymes involved in purine metabolism, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1H-Purin-6-amine, N-((3-fluorophenyl)methyl)- can be compared with other similar compounds, such as:
1H-Purin-6-amine, N-methyl-: This compound has a methyl group instead of a fluorophenyl group, resulting in different chemical and biological properties.
1H-Purin-6-amine, N-((2-fluorophenyl)methyl)-: The position of the fluorine atom on the phenyl ring affects its reactivity and interactions with biological targets.
The uniqueness of 1H-Purin-6-amine, N-((3-fluorophenyl)methyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
67023-51-2 |
|---|---|
Formule moléculaire |
C12H10FN5 |
Poids moléculaire |
243.24 g/mol |
Nom IUPAC |
N-[(3-fluorophenyl)methyl]-7H-purin-6-amine |
InChI |
InChI=1S/C12H10FN5/c13-9-3-1-2-8(4-9)5-14-11-10-12(16-6-15-10)18-7-17-11/h1-4,6-7H,5H2,(H2,14,15,16,17,18) |
Clé InChI |
YCDLTWDQNHQKPG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)CNC2=NC=NC3=C2NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


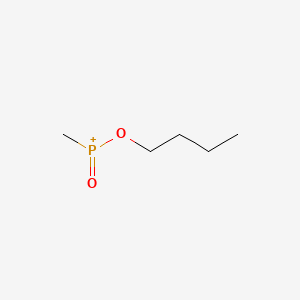
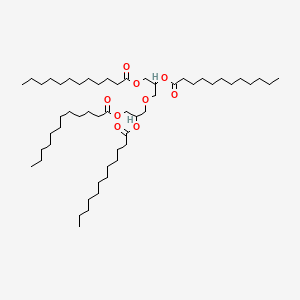

![[1,1'-Biphenyl]-4-propanol, beta-amino-, (betaR)-](/img/structure/B12644621.png)

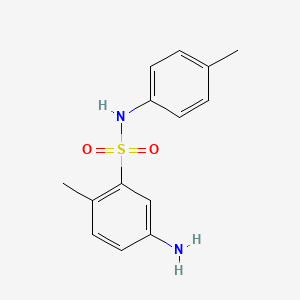
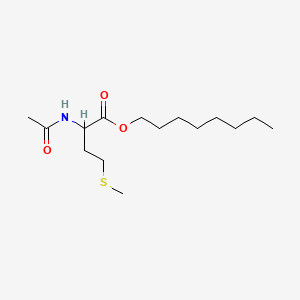

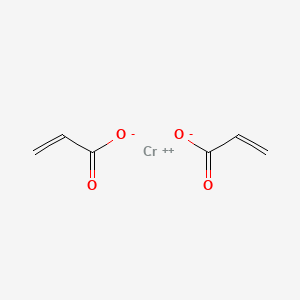
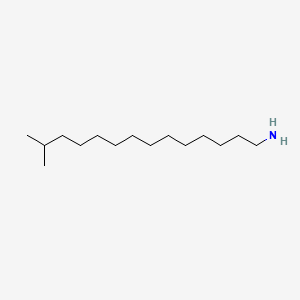
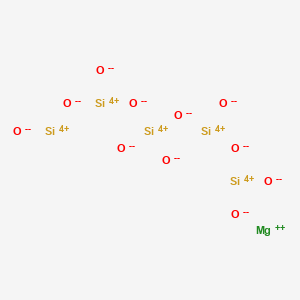


![Tribenzo[b,m,tuv]picene](/img/structure/B12644694.png)
